molecular formula C19H30Si B14243863 Trimethyl[(4-octylphenyl)ethynyl]silane CAS No. 340038-96-2

Trimethyl[(4-octylphenyl)ethynyl]silane

Cat. No.: B14243863
CAS No.: 340038-96-2
M. Wt: 286.5 g/mol
InChI Key: NOTAEPPLSIFUGH-UHFFFAOYSA-N
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Description

Trimethyl[(4-octylphenyl)ethynyl]silane is an organosilicon compound with the molecular formula C19H30Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-octylphenyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(4-octylphenyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 4-octylphenylacetylene under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(4-octylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(4-octylphenyl)ethynyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Material Science: Employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Trimethyl[(4-octylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groupsThe molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(4-octylphenyl)ethynyl]silane is unique due to the presence of the 4-octylphenyl group, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .

Properties

CAS No.

340038-96-2

Molecular Formula

C19H30Si

Molecular Weight

286.5 g/mol

IUPAC Name

trimethyl-[2-(4-octylphenyl)ethynyl]silane

InChI

InChI=1S/C19H30Si/c1-5-6-7-8-9-10-11-18-12-14-19(15-13-18)16-17-20(2,3)4/h12-15H,5-11H2,1-4H3

InChI Key

NOTAEPPLSIFUGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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